Cas no 773135-49-2 (ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate)

ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate 化学的及び物理的性質
名前と識別子
-
- ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate
- benzoic a<wbr>
- LogP
- DGLYLSRTFQWLNF-UHFFFAOYSA-N
- DTXSID801226073
- 773135-49-2
- SCHEMBL8158046
- 3-Chloro-2-fluoro-6-trifluoromethyl-benzoic acid ethyl ester, 97%
- MFCD06204517
- 3-Chloro-2-fluoro-6-trifluoromethyl-benzoic acid ethyl ester
-
- MDL: MFCD06204517
- インチ: InChI=1S/C10H7ClF4O2/c1-2-17-9(16)7-5(10(13,14)15)3-4-6(11)8(7)12/h3-4H,2H2,1H3
- InChIKey: DGLYLSRTFQWLNF-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=C(C=CC(=C1F)Cl)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 270.0070698g/mol
- どういたいしつりょう: 270.0070698g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 26.3Ų
ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AY21838-1g |
3-Chloro-2-fluoro-6-trifluoromethyl-benzoic acid ethyl ester |
773135-49-2 | 97% | 1g |
$993.00 | 2024-04-19 | |
A2B Chem LLC | AY21838-5g |
3-Chloro-2-fluoro-6-trifluoromethyl-benzoic acid ethyl ester |
773135-49-2 | 97% | 5g |
$2523.00 | 2024-04-19 |
ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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5. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoateに関する追加情報
Recent Advances in the Application of Ethyl 3-Chloro-2-Fluoro-6-(Trifluoromethyl)Benzoate (CAS: 773135-49-2) in Chemical Biology and Pharmaceutical Research
Ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate (CAS: 773135-49-2) is a fluorinated aromatic ester that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting enzyme inhibition and receptor modulation. Recent studies have highlighted its role in the development of novel therapeutics for diseases such as cancer, infectious diseases, and neurological disorders.
One of the most notable applications of ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate is its use in the synthesis of small-molecule inhibitors for protein kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a building block for the development of selective kinase inhibitors, which are critical in targeted cancer therapies. The trifluoromethyl group in the compound enhances the binding affinity and metabolic stability of the resulting inhibitors, making them more effective in preclinical models.
In addition to its role in kinase inhibitor development, ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate has been explored as a precursor for antimicrobial agents. A recent study in Bioorganic & Medicinal Chemistry Letters reported its use in the synthesis of novel fluoroquinolone derivatives with potent activity against drug-resistant bacterial strains. The incorporation of the chloro and fluoro substituents in the benzoate ring was found to significantly improve the compounds' penetration into bacterial cells, thereby enhancing their antibacterial efficacy.
Another emerging application of this compound is in the field of agrochemicals. Research published in Pest Management Science in 2022 highlighted its utility in the design of next-generation herbicides. The unique electronic properties imparted by the trifluoromethyl group contribute to the herbicidal activity of the derived compounds, offering a promising solution for weed resistance management.
Despite its promising applications, challenges remain in the large-scale synthesis and purification of ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate. Recent advancements in flow chemistry and continuous manufacturing have shown potential in addressing these issues, as evidenced by a 2023 study in Organic Process Research & Development. These innovations could pave the way for more efficient and cost-effective production of this valuable intermediate.
In conclusion, ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate (CAS: 773135-49-2) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its diverse applications, from kinase inhibitors to antimicrobial agents and agrochemicals, underscore its versatility. Future research should focus on optimizing its synthesis and exploring new therapeutic and industrial applications to fully realize its potential.
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